molecular formula C8H17NO2 B032045 C8-Sphingosine CAS No. 133094-50-5

C8-Sphingosine

Cat. No.: B032045
CAS No.: 133094-50-5
M. Wt: 159.23 g/mol
InChI Key: FIVWOMYSLFZPQF-ODAVYXMRSA-N
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Description

Mechanism of Action

Target of Action

C8-Sphingosine, also known as (E,2S,3R)-2-aminooct-4-ene-1,3-diol, is a sphingolipid that plays a crucial role in cell signaling processes . The primary targets of this compound are ceramides, which are essential components of cell membranes . Ceramides have two major actions: the promotion of cell cycle arrest and the induction of apoptosis .

Mode of Action

This compound interacts with its targets through a process of phosphorylation . This interaction results in the production of ceramide 1-phosphate (C1P), which has effects opposite to ceramide . C1P is mitogenic and has prosurvival properties . It is also an important mediator of inflammatory responses .

Biochemical Pathways

The biochemical pathways affected by this compound involve the metabolism of sphingolipids . The compound is involved in the biosynthesis of sphingosine and chlorogenic acid . Knockdown of certain genes involved in these pathways, such as serine palmitoyltransferase and hydroxycinnamoyl-CoA: shikimate hydroxycinnamoyltransferase2, dramatically decreases endogenous sphingosine levels .

Pharmacokinetics

Studies on related compounds suggest that sphingolipids can cross the blood-brain barrier

Result of Action

The action of this compound results in a number of molecular and cellular effects. For instance, it has been found to increase the potency of certain therapeutic compounds and enhance their effectiveness against diseases like breast cancer . Moreover, the balance between ceramide and sphingosine-1-phosphate, which this compound helps regulate, is critical for the selection of proliferative or apoptotic signaling .

Action Environment

The action of this compound can be influenced by environmental factors. For example, in the presence of cold stress, sphingosine was found to accumulate at significantly greater levels in certain plant species . This suggests that environmental conditions can influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

C8-Sphingosine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the function of serine palmitoyltransferase, an enzyme involved in sphingosine biosynthesis . The nature of these interactions is complex and often involves changes in the balance of different sphingolipids, which is important for directing immune responses .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, in the context of cold stress in plants, sphingosine accumulation was found to promote cold tolerance .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it interacts with serine palmitoyltransferase to influence the biosynthesis of sphingosine .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as serine palmitoyltransferase and can affect metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

C8-Sphingosine can be synthesized through several methods. One common approach involves the condensation of palmitoyl-CoA with serine to produce 3-ketosphinganine, which is then reduced to dihydrosphingosine. The dihydrosphingosine is subsequently acylated with octanoyl chloride to yield this compound . The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with stringent control over reaction conditions and purification steps. The use of advanced chromatographic techniques ensures the isolation of high-purity this compound suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

C8-Sphingosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various organic halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield.

Major Products

The major products formed from these reactions include sphingosine-1-phosphate, dihydrosphingosine, and various substituted sphingosine derivatives. These products have distinct biological activities and are used in different research applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its shorter acyl chain, which affects its solubility, membrane interaction, and biological activity. This makes it a valuable tool for studying the structure-activity relationships of sphingolipids and their derivatives .

Properties

IUPAC Name

(E,2S,3R)-2-aminooct-4-ene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-2-3-4-5-8(11)7(9)6-10/h4-5,7-8,10-11H,2-3,6,9H2,1H3/b5-4+/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIVWOMYSLFZPQF-ODAVYXMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC(C(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/[C@H]([C@H](CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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